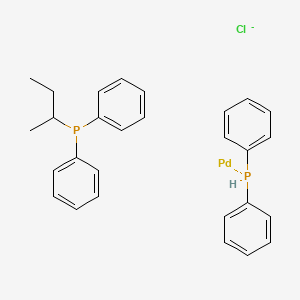
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is a complex organophosphorus compound that plays a significant role in various chemical reactions, particularly in catalysis. This compound is known for its utility in organic synthesis and its ability to facilitate a range of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction and various oxidizing agents for oxidation . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Mecanismo De Acción
The mechanism by which Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride exerts its effects involves the coordination of the phosphine ligands to the palladium center. This coordination activates the palladium, allowing it to participate in various catalytic cycles. The molecular targets include organic substrates that undergo transformation through palladium-catalyzed processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound used in catalysis.
Diphenylphosphinostyrene: A similar compound with applications in polymer chemistry.
Uniqueness
Butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C28H30ClP2Pd- |
|---|---|
Peso molecular |
570.4 g/mol |
Nombre IUPAC |
butan-2-yl(diphenyl)phosphane;diphenylphosphane;palladium;chloride |
InChI |
InChI=1S/C16H19P.C12H11P.ClH.Pd/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h4-14H,3H2,1-2H3;1-10,13H;1H;/p-1 |
Clave InChI |
LILNJOZTOALAGT-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



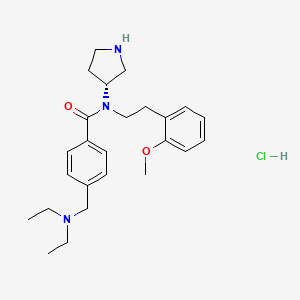
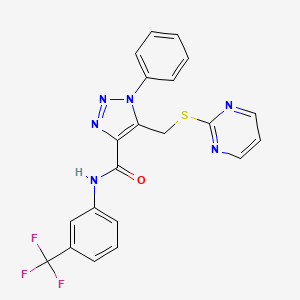

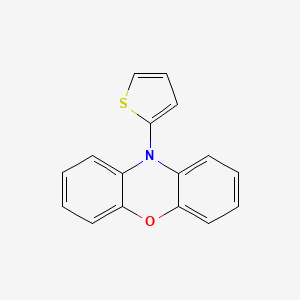
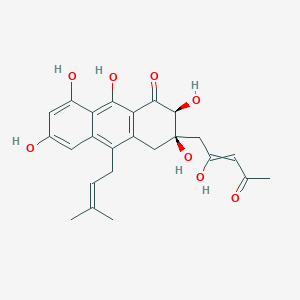
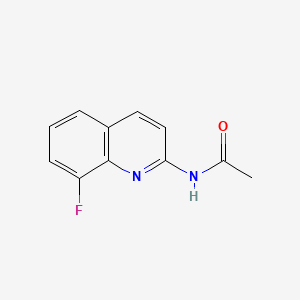
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
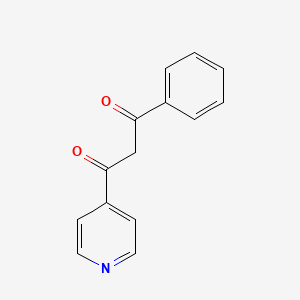
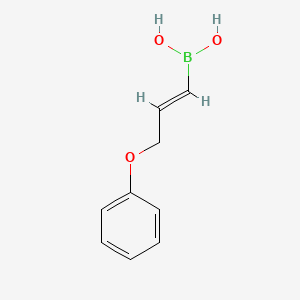

![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)
![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
